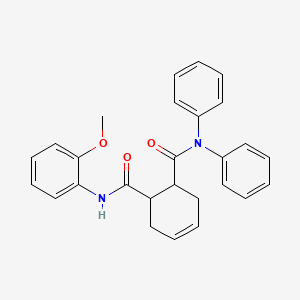

![molecular formula C17H17Cl3O3 B5162120 1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5162120.png)

1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is a chemical compound that is commonly referred to as triclosan. It is a white crystalline powder that is used as an antibacterial and antifungal agent in a variety of consumer products, including soaps, toothpaste, and deodorants. Triclosan has been the subject of much scientific research in recent years due to concerns about its potential impact on human health and the environment.

Mechanism of Action

Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria. By inhibiting this enzyme, triclosan prevents the bacteria from synthesizing new fatty acids, which ultimately leads to the death of the bacteria.

Biochemical and Physiological Effects:

Triclosan has been shown to have a number of biochemical and physiological effects on both bacteria and mammalian cells. In bacteria, triclosan has been shown to disrupt the cell membrane, inhibit the synthesis of DNA and RNA, and disrupt the electron transport chain. In mammalian cells, triclosan has been shown to interfere with hormone signaling pathways, particularly those involving thyroid hormones.

Advantages and Limitations for Lab Experiments

One of the main advantages of triclosan as a research tool is its broad-spectrum activity against a wide range of microorganisms. This makes it a useful tool for studying the effects of bacteria and fungi on various biological processes. However, triclosan also has some limitations as a research tool. For example, its effects on mammalian cells can be difficult to study due to its potential to interfere with hormone signaling pathways.

Future Directions

There are a number of potential future directions for research on triclosan. One area of interest is the development of new antibacterial and antifungal agents that are based on the structure of triclosan. Another area of interest is the development of new methods for studying the effects of triclosan on mammalian cells, particularly with regard to its potential to interfere with hormone signaling pathways. Finally, there is a growing interest in the environmental impact of triclosan, particularly its potential to contribute to the development of antibiotic-resistant bacteria and its potential to accumulate in aquatic ecosystems.

Synthesis Methods

Triclosan is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with sodium hydroxide to form 2,4-dimethylphenoxide. This compound is then reacted with 3-chloro-2-hydroxypropyl chloride to form 2,4-dimethylphenyl-3-chloro-2-hydroxypropyl ether. This intermediate compound is then reacted with 1,3,5-trichlorobenzene to form triclosan.

Scientific Research Applications

Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Triclosan has also been studied for its potential use in the treatment of acne, as well as its ability to prevent the growth of biofilms.

properties

IUPAC Name |

1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl3O3/c1-11-4-5-15(16(8-11)21-2)22-6-3-7-23-17-13(19)9-12(18)10-14(17)20/h4-5,8-10H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQXWMJYVMVJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5162047.png)

![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5162051.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)

![ethyl (10-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5162065.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide](/img/structure/B5162067.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5162072.png)

![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)

![N,N-dimethyl-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B5162098.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)

![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)